molecular formula C10H9N3O3 B1300736 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide CAS No. 104926-86-5

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

Cat. No.: B1300736
CAS No.: 104926-86-5
M. Wt: 219.2 g/mol
InChI Key: CGUFEFMECHJRBI-UHFFFAOYSA-N
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Description

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a hydroxy group, an oxo group, and a carbohydrazide moiety

Scientific Research Applications

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide has diverse applications in scientific research:

Future Directions

The future directions for research on “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide” involve further structural modification to improve potencies . The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide scaffold provides an acceptable chemical template for synthetic modification, probably resulting in compounds with further promising anti-HIV-1 and antibacterial potencies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with hydrazine derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
  • 4-Hydroxy-2-quinolones

Uniqueness: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-hydroxy-1-oxo-2H-isoquinoline-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)9(15)12-7/h1-4,14H,11H2,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUFEFMECHJRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901161290
Record name 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104926-86-5
Record name 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104926-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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